molecular formula C18H13BrN2O4 B4066839 N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4066839
M. Wt: 401.2 g/mol
InChI Key: CQXKLTXKBHYBCV-PTNGSMBKSA-N
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Description

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound featuring a furan ring and a brominated aniline moiety

Scientific Research Applications

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Mechanism of Action

The mechanism by which N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a brominated aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXKLTXKBHYBCV-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
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N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
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N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(Z)-3-(3-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

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